

# The PARP1 Inhibitor Olaparib: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Parp1-IN-20*

Cat. No.: *B15586415*

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## Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Olaparib (formerly known as AZD-2281, KU-0059436), a first-in-class, potent, and orally bioavailable PARP1/2 inhibitor. Detailed experimental protocols for key biological assays are provided, along with a summary of its pharmacokinetic profile and clinical efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

## Chemical Structure and Physicochemical Properties

Olaparib is a small molecule inhibitor belonging to the phthalazinone class of compounds.

Chemical Name: 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one[1]

Table 1: Physicochemical Properties of Olaparib

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	434.471 g/mol	[1]
CAS Number	763113-22-0	[1]
Appearance	White to pale yellow crystalline powder	[2]
Solubility	Very slightly soluble in aqueous solutions (0.10–0.13 mg/mL at 37°C), slightly soluble in ethanol (5.5 mg/mL at 37°C)	[2]
pKa	12.07	[2]
Hydrogen Bond Acceptors	6	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	6	[3]
Topological Polar Surface Area	86.37 Å <sup>2</sup>	[3]

## Mechanism of Action

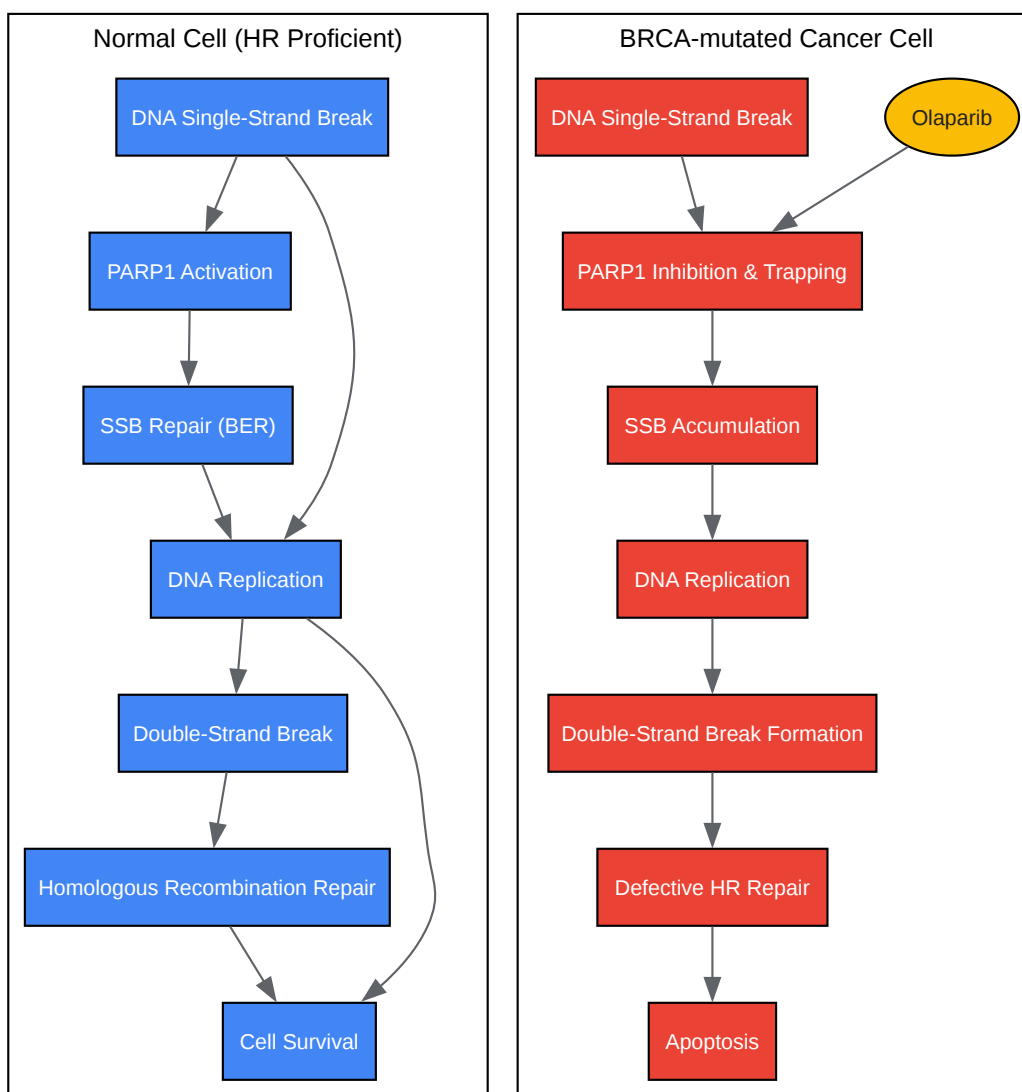
Olaparib's primary mechanism of action involves the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, at the NAD<sup>+</sup> binding site. This inhibition has a dual effect on cancer cells:

- **Catalytic Inhibition:** Olaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains by PARP enzymes. PARylation is a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). Inhibition of this process leads to the accumulation of unrepaired SSBs.[4]
- **PARP Trapping:** Beyond catalytic inhibition, Olaparib traps PARP1 and PARP2 on DNA at the site of damage. The PARP-DNA complex is more cytotoxic than the unrepaired SSB itself.

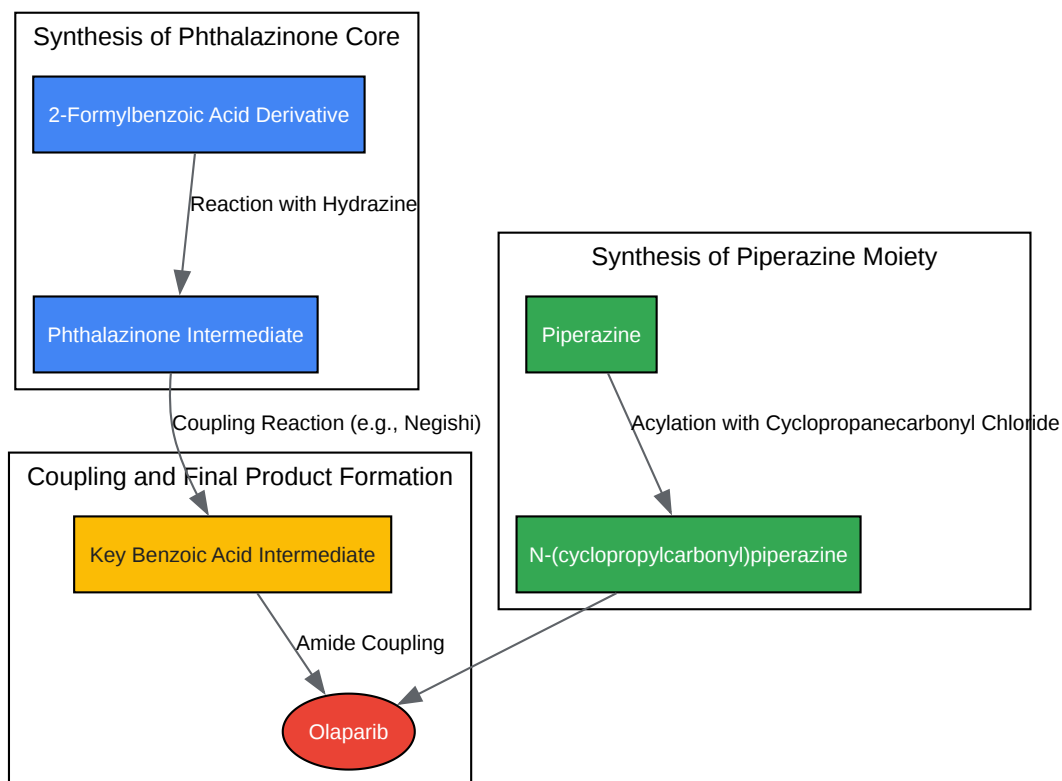
When a replication fork encounters this trapped complex, it can lead to replication fork collapse and the formation of a double-strand break (DSB).[5]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality, where the simultaneous loss of two DNA repair pathways is lethal to the cell, while the loss of either one alone is not.[4][6]

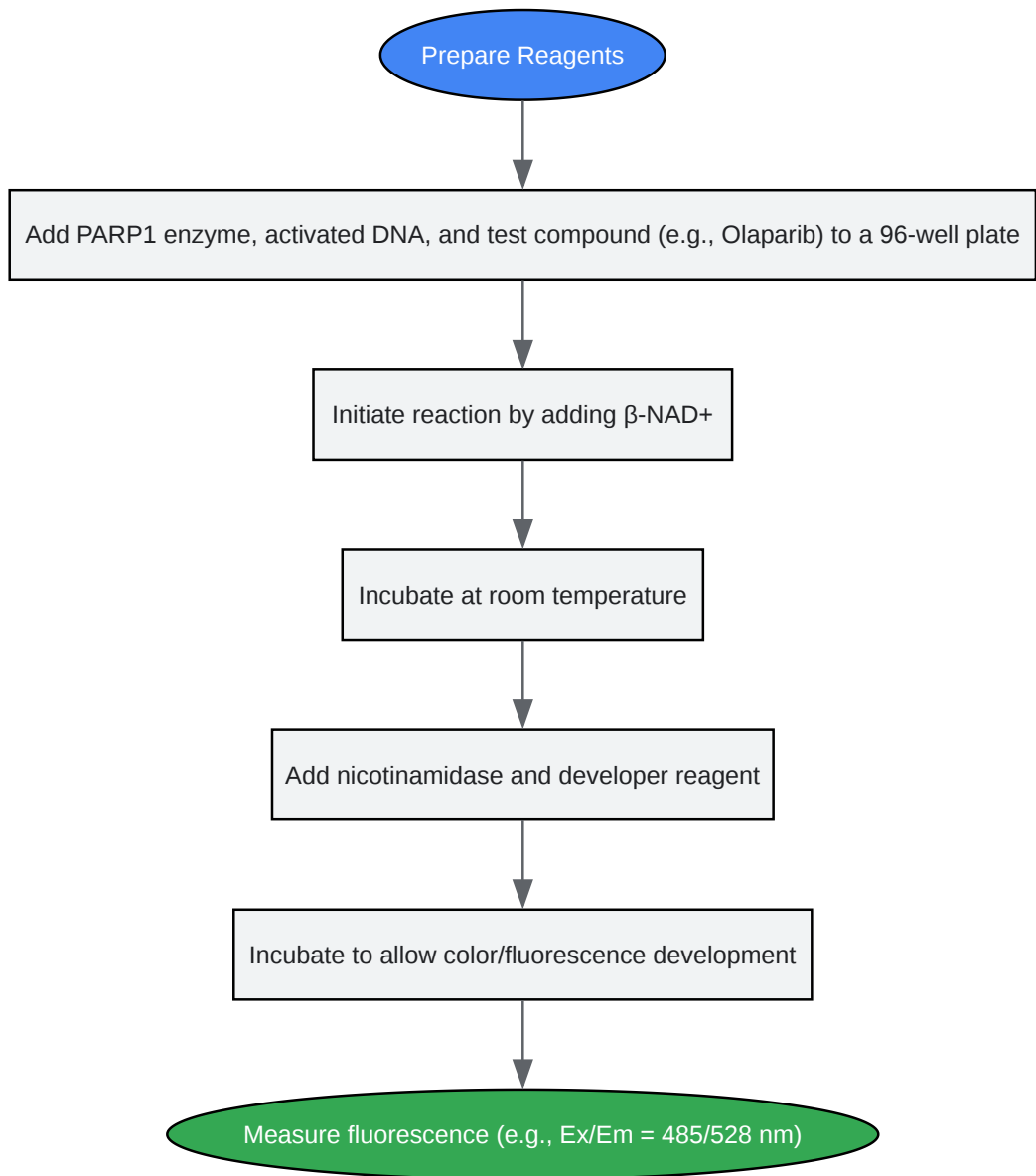
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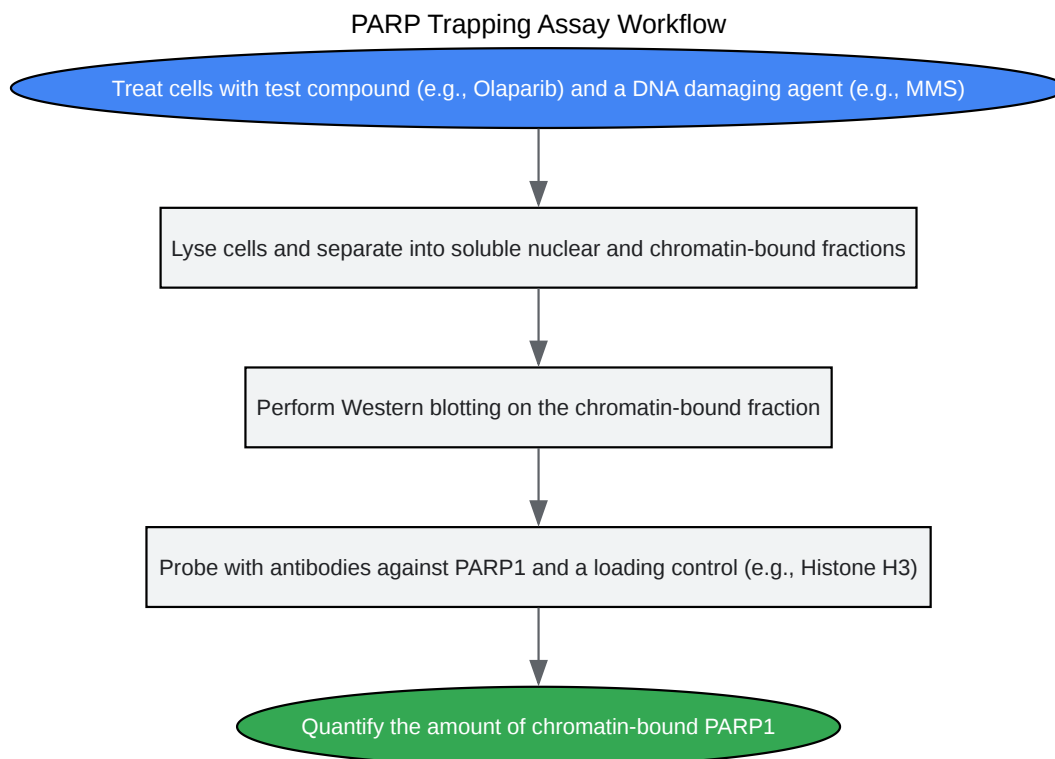


## General Synthetic Workflow for Olaparib



## PARP1 Enzymatic Assay Workflow





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